Tetraphenyllead
Description
Overview of Organometallic Compounds in Academic Research
Academic research into organometallic compounds is a vibrant area, exploring their synthesis, structure, reactivity, and diverse applications solubilityofthings.comsolubilityofthings.comnewworldencyclopedia.org. These compounds provide essential insights into various chemical phenomena and are valuable in numerous practical applications across multiple industries solubilityofthings.com. The unique nature of organometallic compounds stems from the metal-carbon bond, which imparts distinct properties and reactivity profiles solubilityofthings.com. Research in this field includes the development and understanding of organometallic catalysts and their application in advanced organic synthesis mpg.de. Organometallic compounds are also at the forefront of advancements in material science, particularly in nanotechnology solubilityofthings.com.
Historical Context of Organolead Chemistry Research
The history of organolead chemistry research dates back to the mid-19th century wikipedia.orgosti.govamazon.com. Early investigations laid the groundwork for understanding the nature of the carbon-lead bond and the properties of these compounds acs.org.
The first synthetic organolead compound, hexaethyldilead, was reportedly synthesized in 1858 wikipedia.orgalfa-chemistry.com. Early pioneers like Löwig, Frankland, Buckton, Cahours, and Butlerov made significant contributions to the nascent field, investigating compounds such as tetramethyllead (B1204573) acs.org. The synthesis of organolead compounds using Grignard reagents was first reported in 1904 by Pfeiffer and Truskier, who utilized phenylmagnesium bromide and lead(II) chloride to produce tetraphenyllead acs.orgwikipedia.org.
Research interests in organolead chemistry have evolved over time. The discovery of the antiknock properties of tetraethyllead (B6334599) significantly stimulated interest in the field, leading to large-scale industrial synthesis procedures osti.govamazon.comresearchgate.net. While tetra-, tri-, and diorganolead(IV) compounds were relatively well-documented, less was known about monoaryl- and monoalkyl-lead(IV) compounds until more recently researchgate.net. Compared to organogermanium and organotin compounds, organolead compounds historically attracted less attention from scientists loc.gov. However, research has continued, including studies on the environmental behavior of organolead species, particularly in the context of historical automotive pollution researchgate.netdss.go.thnih.govrsc.orgrsc.org.
Significance of this compound within Organolead Chemistry
This compound, with the chemical formula Pb(C₆H₅)₄ or PbPh₄, is an organolead compound that exists as a white solid wikipedia.org. It holds significance within organolead chemistry for several reasons researchgate.net.
This compound has served as a model compound in various academic investigations. Its well-defined structure and relative stability compared to some other organolead compounds make it suitable for fundamental studies. For instance, it has been included in studies investigating the vibrational spectra and structure of organolead compounds acs.org. Its properties and reactions contribute to the broader understanding of the nature of the carbon-lead bond and the behavior of organolead species wikipedia.orgchimia.ch.
Structure
2D Structure
Properties
IUPAC Name |
tetraphenylplumbane | |
|---|---|---|
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InChI |
InChI=1S/4C6H5.Pb/c4*1-2-4-6-5-3-1;/h4*1-5H; | |
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InChI Key |
WBJSMHDYLOJVKC-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID20208203 | |
| Record name | Tetraphenyllead | |
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Molecular Weight |
515 g/mol | |
| Source | PubChem | |
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Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Tetraphenyllead | |
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CAS No. |
595-89-1 | |
| Record name | Tetraphenyllead | |
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| Record name | Tetraphenyllead | |
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| Record name | Tetraphenyllead | |
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| Record name | Tetraphenyllead | |
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| Record name | Tetraphenyllead | |
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Synthesis and Mechanistic Investigations of Tetraphenyllead
Synthetic Methodologies for Tetraphenyllead
This compound can be synthesized through various methods, prominently involving organometallic reagents such as Grignard reagents and organolithium reagents. uni.edufishersci.nlfishersci.ca
Grignard Reagent Based Synthesis
The reaction of lead(II) chloride with phenylmagnesium bromide is a historical and common method for synthesizing this compound. fishersci.nlfishersci.cabwise.kr This method was first used by P. Pfeiffer and P. Truskier in 1904. wikipedia.org
Reaction of Lead(II) Chloride with Phenylmagnesium Bromide
This compound can be produced by the reaction of phenylmagnesium bromide and lead(II) chloride in diethyl ether. wikipedia.org The generally accepted mechanism for this reaction involves several steps. uni.edu Initially, lead(II) chloride reacts with phenylmagnesium bromide to form diphenyllead. uni.edu
PbCl₂ + 2C₆H₅MgBr → (C₆H₅)₂Pb + MgCl₂ + MgBr₂ uni.edu
However, simple dialkyl- and diaryl-lead(II) derivatives like diphenyllead are generally unstable and cannot be isolated due to facile disproportionation. stackexchange.com The diphenyllead formed is believed to undergo subsequent reactions. uni.edustackexchange.com
One proposed pathway involves the disproportionation of diphenyllead to form triphenyllead and elemental lead. uni.edu
3 (C₆H₅)₂Pb → 2 (C₆H₅)₃Pb + Pb uni.edu
Further disproportionation of triphenyllead could then yield this compound and elemental lead. uni.edu
4 (C₆H₅)₃Pb → 3 (C₆H₅)₄Pb + Pb uni.edu
However, research suggests that the disproportionation steps as initially proposed (Reactions II and III above) may not accurately represent the mechanism, particularly in the case of organolithium reagents, which may react via closely related mechanisms. uni.edu
Mechanistic Studies of Grignard-type Formations
Mechanistic studies of Grignard reactions often involve single electron transfer (SET) processes, particularly in the preparation of the Grignard reagent itself from an alkyl halide and magnesium metal. quora.comalfa-chemistry.com The reaction between Grignard reagents and substrates can proceed via cooperative or radical mechanisms, depending on steric hindrance and electron nucleophilicity. alfa-chemistry.com While the reaction with carbonyl compounds is often viewed as nucleophilic addition, SET mechanisms can be involved, especially with sterically hindered substrates. organic-chemistry.orgacs.org
In the context of forming organometallic compounds like this compound, the reaction between the Grignard reagent and the metal halide is a key step. The formation of Grignard reagents involves a redox reaction where the alkyl halide reacts with magnesium metal. mnstate.edu The Grignard reagent can be seen as having a highly reactive carbon atom with a partial negative charge. mnstate.edu
Organolithium Reagent Based Synthesis
Organolithium reagents are also effective in the synthesis of this compound. fishersci.nl These reagents contain a carbon-lithium bond, which is highly ionic, making the carbon atom a good nucleophile and a strong base. wikipedia.org
Reaction of Lead Chloride with Phenyllithium (B1222949)
Phenyllithium reacts readily with lead chloride to form organolead compounds. uni.edu Studies have shown that phenyllithium reacts with lead chloride at low temperatures (e.g., -5°C or -10°C) to produce triphenyllead-lithium, (C₆H₅)₃PbLi. uni.eduresearchgate.net
3C₆H₅Li + PbCl₂ → (C₆H₅)₃PbLi + 2LiCl uni.eduresearchgate.net
This suggests that the phenyl groups are added sequentially to the lead center. The formation of triphenyllead-lithium without the visible formation of metallic lead or diphenyllead at low temperatures indicates a different pathway compared to the initially proposed Grignard mechanism involving diphenyllead disproportionation. uni.edu
This compound can then be produced by the reaction of triphenyllead-lithium with phenyllithium. uni.edu
(C₆H₅)₃PbLi + C₆H₅Li → (C₆H₅)₄Pb + Li₂ [Reaction not explicitly shown in sources, but implied by product formation]
Alternatively, this compound can be prepared by a technique involving the reaction of phenyllithium with lead chloride and phenyl iodide. researchgate.net
3RLi + PbCl₂ + RI → R₄Pb + 2 LiCl + LiI researchgate.net
Using phenyllithium (R = C₆H₅) in this reaction would yield this compound. researchgate.net
Comparative Mechanistic Analysis with Grignard Reactions
While phenyllithium and phenylmagnesium bromide are closely related organometallic reagents and might be expected to react with lead chloride by similar mechanisms, studies suggest there can be differences. uni.edu The formation of stable triphenyllead-lithium as an intermediate in the reaction with phenyllithium at low temperatures, without evidence of diphenyllead or metallic lead formation, contrasts with the proposed disproportionation pathway in Grignard reactions. uni.edu
This difference suggests that the mechanism with organolithium reagents might involve a more direct addition of phenyl groups to the lead center, potentially through polar mechanisms, rather than proceeding through unstable organolead(II) intermediates that undergo disproportionation. uni.edustackexchange.comacs.org The nature of the metal center (lithium vs. magnesium) and the associated halide or alkyllithium species can influence the reaction pathway and the stability of intermediate organometallic species. uni.edulibretexts.org
Other Synthetic Routes and Their Academic Implications
While the reaction of phenylmagnesium bromide with lead(II) chloride in diethyl ether is a historically significant method for producing this compound, first used by P. Pfeiffer and P. Truskier in 1904, other synthetic routes have been explored wikipedia.org. One such route involves the reaction of lead chloride with phenyllithium. This alternative method has been particularly valuable in academic investigations aimed at elucidating the reaction mechanism. By utilizing phenyllithium instead of phenylmagnesium bromide, researchers were able to circumvent potential secondary reactions involving magnesious bromide and magnesium bromide, allowing for a clearer study of the core phenyl-lead bond formation processes uni.edu. The study of these different routes provides comparative data that helps to refine the understanding of how organometallic reagents interact with lead salts.
Synthesis of this compound Derivatives
This compound can serve as a starting material for the synthesis of other organolead compounds, which can be considered derivatives formed by modifying the ligands around the lead center.
Functionalization of the this compound skeleton typically involves reactions that substitute one or more of the phenyl groups with other ligands. One strategy involves reaction with halogens or hydrogen halides. For instance, this compound reacts with hydrogen chloride in ethanol (B145695) to sequentially substitute phenyl groups with chlorine atoms, leading to the formation of triphenyllead chloride and diphenyllead dichloride wikipedia.org. Similarly, reaction with iodine in chloroform (B151607) can produce triphenyllead iodide wikipedia.org. These reactions demonstrate a method for introducing different functional groups onto the lead center by cleaving the lead-phenyl bonds. This type of functionalization allows for the synthesis of organolead compounds with varied properties and reactivities, which can be explored for different applications or further chemical transformations.
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues involves the introduction of various functional groups onto the phenyl rings of the this compound structure. One approach involves the reaction of diaryllead diacetates with nitric acid to yield diaryllead dinitrate dihydrates. For instance, diaryllead dinitrate dihydrates with various substituents on the phenyl ring, such as 3-CH₃, 4-CH₃, 3-CH₃O, 4-CH₃O, 4-CH₃S, and 3,5-(CH₃)₂, can be prepared by precipitating them from solutions of diaryllead diacetates in acetic acid using nitric acid. These dihydrates contain water of crystallization, which can be removed by thermal dehydration to obtain the anhydrous compounds. (YXC₆H₃)₂Pb(NO₃)₂ · 2H₂O compounds (where X and Y represent different substituents) have been synthesized this way researchgate.net.
Another method for creating substituted organolead compounds involves the reaction of triphenylleadlithium with appropriate organic halide derivatives (RX) to form (C₆H₅)₃PbR compounds researchgate.net. This method allows for the preparation of compounds with one substituted organic group attached to a triphenyllead moiety researchgate.net.
Furthermore, substituted organolead compounds can be synthesized through the reaction of lead(II) precursors. For example, Ph₄Pb can be synthesized from the reaction of PbCl₂ with phenylmagnesium bromide (PhMgBr) wikipedia.orgresearchgate.net. Subsequent reactions can replace phenyl ligands with other groups. In one study, two phenyl ligands in Ph₄Pb were replaced by bromines, followed by substitution with bis(trimethylsilyl)amides (btsa) to yield Ph₂Pb(btsa)₂ or with 2,2,6,6-tetramethyl-3,5-heptadiketonate (thd) ligands to yield Ph₂Pb(thd)₂ researchgate.netbwise.kr. These compounds served as new Pb(IV) precursors researchgate.net.
The synthesis of diaryllead dinitrate dihydrates with various substituents is summarized in the table below:
| Substituents (X, Y in (YXC₆H₃)₂Pb(NO₃)₂ · 2H₂O) | Method | Product Type |
| H, H | Precipitation with nitric acid from diaryllead diacetate solution | Diaryllead dinitrate dihydrate |
| H, 3-CH₃ | Precipitation with nitric acid from diaryllead diacetate solution | Diaryllead dinitrate dihydrate |
| H, 4-CH₃ | Precipitation with nitric acid from diaryllead diacetate solution | Diaryllead dinitrate dihydrate |
| H, 3-CH₃O | Precipitation with nitric acid from diaryllead diacetate solution | Diaryllead dinitrate dihydrate |
| H, 4-CH₃O | Precipitation with nitric acid from diaryllead diacetate solution | Diaryllead dinitrate dihydrate |
| H, 4-CH₃S | Precipitation with nitric acid from diaryllead diacetate solution | Diaryllead dinitrate dihydrate |
| 3-CH₃, 5-CH₃ | Precipitation with nitric acid from diaryllead diacetate solution | Diaryllead dinitrate dihydrate |
Methodologies for Novel this compound Derivatives
Methodologies for synthesizing novel this compound derivatives often involve modifying existing organolead compounds or developing new synthetic routes. One approach explores the introduction of functional groups onto the phenyl rings through reactions with lead tetraacetate. Arene compounds can react directly with lead tetraacetate via electrophilic aromatic substitution to form aryl lead compounds, such as the reaction of anisole (B1667542) with lead tetraacetate to yield p-methoxyphenyllead triacetate wikipedia.orgpsgcas.ac.in. The lead substituent in these aryl lead triacetates can then be displaced by carbon nucleophiles wikipedia.org.
Redistribution reactions also offer a route to substituted phenyllead compounds. For instance, a redistribution reaction in acetic acid at 70°C with a catalytic amount of mercury diacetate provides a method for preparing phenyllead triacetate. Diphenyllead diacetate can be obtained analogously from lead tetraacetate and this compound researchgate.net.
The synthesis of novel organolead compounds can also involve reactions with metal hydrides and organic esters in the presence of a catalyst. A method has been described where lead metal reacts with a hydride of a Group I-A or II-A metal, an organic ester of an inorganic acid, and an olefin in the presence of a metal-containing compound capable of forming a complex with the metal hydride google.com. This procedure can lead to a quantitative conversion of lead metal to the organolead product google.com.
Another methodology involves the use of sterically encumbered ligands to stabilize novel lead(II) derivatives with simple organic groups. For example, the reaction between a sterically hindered lithium terphenyl and PbBr₂ can afford organolead(II) halide compounds. Subsequent reactions with organolithium reagents like methylmagnesium bromide, tert-butyllithium, or phenyllithium can yield diorganolead(II) compounds with methyl, tert-butyl, or phenyl groups capes.gov.br. These methods demonstrate the potential for synthesizing novel organolead compounds with unique structural features and oxidation states capes.gov.br.
Furthermore, palladium-catalyzed reactions have been explored for the synthesis of imines and α-diimines using tetraarylleads researchgate.net. This indicates the potential of using this compound and its derivatives in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Reactivity and Reaction Mechanisms of Tetraphenyllead
General Reaction Types of Organolead Compounds
Organolead compounds, in general, participate in several key types of reactions. These include processes involving homolytic cleavage, transmetalation, and acid-catalyzed heterolytic cleavage. wikipedia.org
Homolytic Cleavage and Radical Reactions
The carbon-lead bond in organolead compounds is relatively weak, making it susceptible to homolytic cleavage. chemeurope.comwikipedia.org This process generates free radicals. chemeurope.comwikipedia.org For instance, alkyl-lead bonds can undergo homolysis upon photoirradiation or heating, leading to the formation of alkyl radicals. windows.netmdpi.com This characteristic ease of homolytic cleavage is a significant aspect of organolead chemistry.
Transmetalation Reactions
Transmetalation is a fundamental reaction type in organometallic chemistry involving the transfer of ligands from one metal to another. wikipedia.org Organolead compounds, particularly aryl and vinyl organoleads, participate in transmetalation reactions. chemeurope.comwikipedia.org This process is often utilized in coupling reactions, such as those between arene compounds. chemeurope.comwikipedia.org Transmetalation reactions typically involve the activation of a metal-carbon bond, leading to the formation of new metal-carbon bonds. wikipedia.org They can be irreversible and are influenced by the electronegativities of the metals involved. wikipedia.org Organolead triacetates, for example, undergo metal-metal exchange reactions, such as with boronic acids, which can be a route to diorganolead diacetates. iupac.org
Acid-Catalyzed Heterolytic Cleavage
Acid-catalyzed heterolytic cleavage of the carbon-lead bond is another important reaction pathway for organolead compounds. wikipedia.orgiupac.org This type of reaction involves the unequal breaking of the carbon-lead bond, typically facilitated by an acid. Aryllead triacetates, for instance, undergo acid-catalyzed heterolytic cleavage of the C-Pb bond. iupac.org
Specific Reactions of Tetraphenyllead
This compound exhibits specific reactivity patterns when exposed to various reagents, including halogenating agents and chalcogens.
Reactions with Halogenating Agents
This compound reacts with halogenating agents, leading to the substitution of phenyl groups by halogen atoms. For example, this compound reacts with hydrogen chloride in ethanol (B145695), resulting in the stepwise substitution of phenyl groups by chlorine atoms to form phenyllead chlorides. wikipedia.org
The reaction with hydrogen chloride can be represented as: Pb(C6H5)4 + HCl → Pb(C6H5)3Cl + C6H6 wikipedia.org Pb(C6H5)3Cl + HCl → Pb(C6H5)2Cl2 + C6H6 wikipedia.org
This compound also reacts with iodine in chloroform (B151607) to yield triphenyllead iodide. wikipedia.org
Reactions with Sulfur and Other Chalcogens
This compound reacts with sulfur. The interaction between sulfur and this compound can be explosive, particularly when heated. spectrumchemical.comkanevet.com At 150 °C, this compound and sulfur react explosively to produce diphenyl sulfide (B99878) and lead(II) sulfide. wikipedia.org
The reaction with sulfur can be represented as: Pb(C6H5)4 + 3 S → PbS + 2 S(C6H5)2 wikipedia.org
While specific detailed reactions of this compound with other chalcogens like selenium and tellurium are less extensively documented in the provided search results, organochalcogen compounds have been shown to react with organolead compounds, sometimes involving carbon-radical-capturing abilities of the chalcogen compounds. windows.netmdpi.com The reactivity of chalcogens in general includes forming various bonds and participating in reactions involving bond cleavage. libretexts.orgnumberanalytics.comnih.gov
Here is a table summarizing some reactions of this compound:
| Reactant | Conditions | Products | Source |
| Hydrogen chloride | Solution in ethanol | Phenyllead chlorides, Benzene | wikipedia.org |
| Iodine | Chloroform | Triphenyllead iodide | wikipedia.org |
| Sulfur | 150 °C (explosive) | Diphenyl sulfide, Lead(II) sulfide | wikipedia.org |
Note: The reaction with sulfur at 150 °C is described as explosive. wikipedia.org The interaction between sulfur and this compound may be explosive. spectrumchemical.comkanevet.com
Transformations to Other Organolead Species
This compound can undergo transformations that lead to the formation of other organolead species. One notable reaction involves the cleavage of phenyl groups from the lead center. For instance, reaction with hydrogen chloride in ethanol can sequentially substitute phenyl groups with chlorine atoms, yielding triphenyllead chloride and diphenyllead dichloride. wikipedia.org
Pb(C6H5)4 + HCl → Pb(C6H5)3Cl + C6H6 wikipedia.org Pb(C6H5)3Cl + HCl → Pb(C6H5)2Cl2 + C6H6 wikipedia.org
This compound also reacts with halogens like iodine in chloroform to produce triphenyllead iodide. wikipedia.org
Pb(C6H5)4 + I2 → Pb(C6H5)3I + C6H5I
The synthesis of this compound itself often involves reactions that highlight transformations of lead precursors. For example, it can be prepared from the reaction of phenylmagnesium bromide with lead(II) chloride. wikipedia.orgacs.org Historically, studies on the formation of this compound from lead chloride and phenyllithium (B1222949) have provided insights into possible intermediate organolead species, although some proposed mechanisms involving diphenyllead intermediates have been questioned based on experimental observations. uni.edutno.nl The reaction of triphenyllead with phenyllithium has been shown to produce this compound. uni.edu
This compound can also participate in transmetalation reactions, where phenyl groups are exchanged with other metal centers. This type of reactivity is observed in reactions with organoalkali metal compounds, such as the reaction with n-butyllithium, which can cleave phenyl groups from this compound. acs.orgacs.org
Mechanistic Studies of this compound Reactions
Mechanistic studies of this compound reactions aim to understand the step-by-step processes involved and the nature of transient species formed during these transformations. The relatively weak C-Pb bond in organolead compounds facilitates homolytic cleavage, making radical pathways plausible in some reactions. chemeurope.com
Elucidation of Elementary Steps
Elementary steps are the individual molecular events that constitute a reaction mechanism. savemyexams.comox.ac.uk In the context of this compound chemistry, elementary steps can involve bond breaking (homolytic or heterolytic), bond formation, or atom/group transfer. savemyexams.comlumenlearning.com
Evidence for the involvement of phenyl radicals, for instance, was obtained from the thermal and photochemical decomposition of this compound. cdnsciencepub.com These decomposition processes can be viewed as initiating through elementary steps involving the homolytic cleavage of a C-Pb bond, generating phenyl radicals and triphenyllead radicals. cdnsciencepub.com
Pb(C6H5)4 → Pb(C6H5)3• + C6H5•
In reactions involving polar reagents like hydrogen halides, the initial elementary step might involve electrophilic attack on the carbon atom bonded to lead or coordination to the lead center, leading to heterolytic cleavage of the C-Pb bond.
Role of Intermediates in Reaction Pathways
Reaction intermediates are transient species formed during a reaction that are neither the initial reactants nor the final products. savemyexams.com In the reactions of this compound, various organolead species with lower numbers of phenyl groups, as well as organic radicals or carbanions, can act as intermediates.
During the synthesis of this compound from lead(II) chloride and phenyllithium or phenylmagnesium bromide, intermediate organolead species like diphenyllead and triphenyllead have been proposed. acs.orguni.edutno.nl Although the direct observation or isolation of some of these intermediates can be challenging due to their instability, their involvement is inferred from the reaction products and kinetic data. acs.orguni.edu For example, the formation of triphenyllead-lithium has been identified as an intermediate in the reaction between lead chloride and phenyllithium, which subsequently reacts to form this compound. uni.edu
In radical reactions initiated by the decomposition of this compound, phenyl radicals (C6H5•) and triphenyllead radicals (Pb(C6H5)3•) are key intermediates. cdnsciencepub.com These radicals can then undergo further reactions such as recombination to form biphenyl (B1667301) or hexaphenyldilead, or react with other species present in the reaction mixture. cdnsciencepub.com
Kinetic and Thermodynamic Aspects of Reactivity
Kinetic and thermodynamic studies provide crucial information about the feasibility and rate of chemical reactions. stanford.eduuclouvain.be Kinetics deals with the reaction rates and the factors affecting them, while thermodynamics is concerned with the energy changes and spontaneity of reactions. stanford.eduuclouvain.be
The thermal decomposition of this compound has been investigated, and its relative stability compared to other organolead compounds has been noted. ed.ac.ukias.ac.in While some lead salts decompose readily at elevated temperatures, this compound has been reported to merely vaporize under certain combustion conditions, suggesting a higher thermal stability in that context. ed.ac.ukias.ac.in However, at sufficiently high temperatures or under photolytic conditions, it does undergo decomposition, indicating that the reaction is kinetically accessible under these conditions. cdnsciencepub.com
Studies on the acidolysis of tetraorganoplumbanes, including this compound, have explored the influence of the organic ligand on the reaction rate. dntb.gov.ua Such studies contribute to understanding the kinetic aspects of the cleavage of the C-Pb bond.
Thermodynamic parameters, such as bond dissociation energies of the C-Pb bonds in this compound, are important for assessing the energy required to break these bonds, which is a key factor in its reactivity, particularly in radical-generating reactions. While specific detailed thermodynamic data for this compound reactions were not extensively found in the provided snippets, the general principles of thermodynamics apply to its transformations, dictating the equilibrium position of reversible reactions. stanford.edumasterorganicchemistry.com
The relative reactivity of this compound compared to other organometallic compounds has also been a subject of study, providing insights into the factors that govern the rates of its reactions, such as transmetalation processes. acs.org
Advanced Analytical and Spectroscopic Research on Tetraphenyllead
Spectroscopic Characterization Methods
Spectroscopic methods are crucial for elucidating the structural properties of tetraphenyllead by examining its interaction with electromagnetic radiation.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides insights into the molecular vibrations of this compound. These techniques are complementary, with IR spectroscopy being sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability. nih.govedinst.comksu.edu.sa
Studies have recorded the infrared and Raman spectra of this compound in both solid state and solution. researchgate.net Assignments for the various fundamental vibrations have been made based on these spectra. researchgate.net IR spectroscopy can be used to identify functional groups and can be a valuable tool for ligand identification in coordination complexes, as different binding modes can result in distinct absorption frequencies. ksu.edu.sa
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectra have been recorded. guidechem.comguidechem.com Additionally, ²⁰⁷Pb NMR spectroscopy is particularly well-suited for studying lead compounds due to the properties of the ²⁰⁷Pb nucleus. researchgate.net
The ²⁰⁷Pb nucleus has a nuclear spin of 1/2, making it suitable for NMR applications. researchgate.net Its NMR signal at natural abundance (22.6%) is significantly stronger than that of ¹³C. researchgate.net The range of ²⁰⁷Pb chemical shifts is quite broad, covering over 17,000 ppm. researchgate.net Tetramethyllead (B1204573) is often used as a reference standard for ²⁰⁷Pb NMR. researchgate.net ²⁰⁷Pb NMR parameters, including chemical shifts and spin-spin coupling constants, provide valuable information about the electronic environment and bonding around the lead center in this compound and other lead compounds. researchgate.net
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. wikipedia.orgthermofisher.com This fragmentation pattern can aid in the identification and structural elucidation of the molecule. wikipedia.org
Mass spectra of this compound have been obtained, including through techniques like electron ionization. guidechem.comguidechem.com MS is often coupled with chromatographic techniques for the analysis of complex mixtures. wikipedia.org
Chromatographic Techniques for Analysis
Chromatographic techniques are essential for separating this compound from other components in a mixture, enabling its subsequent detection and analysis. nih.govkhanacademy.orgmetwarebio.comijpsjournal.com These methods exploit the differential distribution of analytes between a stationary phase and a mobile phase. nih.govmetwarebio.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. wikipedia.orgfilab.fr GC is suitable for the separation of volatile and semi-volatile compounds. filab.fr The separated components eluting from the GC column are then introduced into the mass spectrometer for detection and characterization. wikipedia.org
GC-MS has been utilized for the analysis of organolead compounds, including this compound. nih.govguidechem.com This technique allows for the separation of this compound from other substances in a sample, and the mass spectrometer provides a characteristic fragmentation pattern that helps confirm its identity and determine its molecular weight. wikipedia.orgajrconline.org While some discussions highlight GC-MS for analyzing volatile organolead compounds like tetraethyllead (B6334599), the principle applies to semi-volatile compounds like this compound as well, depending on the GC conditions. researchgate.netchromforum.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating a variety of compounds, including those that are less volatile or thermally unstable compared to those analyzed by GC. ijpsjournal.com HPLC utilizes a liquid mobile phase and a stationary phase (typically a column packed with solid particles) to achieve separation based on differential interactions. nih.govkhanacademy.org
HPLC has been applied to the analysis of organolead compounds, including this compound. nih.govoup.com It can be coupled with various detectors, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS), for the sensitive and selective detection of lead-containing species after chromatographic separation. nih.govoup.comrsc.orgresearchgate.netpsu.edu Studies have explored the use of different stationary phases and mobile phases to optimize the separation of this compound from other related compounds. oup.com
Here is an example of data that might be presented in research findings related to chromatographic analysis:
| Technique | Stationary Phase | Mobile Phase | Analyte(s) | Detection Limit (as total lead) | Reference |
| HPLC | C₁₈ reversed-phase | Methanol:water (85:15) | This compound, Hexaphenyldilead | 0.8 ng (this compound), 0.3 ng (Hexaphenyldilead) | oup.com |
| HPLC | C₂ reversed-phase microcolumn | Methanol:water (4:1) | This compound, Hexaphenyldilead | 0.6 ng (this compound), 0.2 ng (Hexaphenyldilead) | oup.com |
X-ray Diffraction and Structural Elucidation
X-ray diffraction analysis has been a crucial technique for determining the solid-state structure of this compound (Pb(C₆H₅)₄). The crystal structure of this compound has been refined using X-ray analysis. researchgate.netresearchgate.net Studies have shown that this compound crystallizes in a monoclinic crystal system. researchgate.net The lead atom in this compound exhibits tetrahedral valence angles. researchgate.net The plane of each phenyl ring is rotated by approximately 30° around the Pb-C bond, with a reported bond length of 2.19 ± 0.03 Å. researchgate.net This molecular conformation results in each phenyl ring being perpendicular to the phenyl ring related to it by a diad axis of symmetry. researchgate.net Single-crystal X-ray crystallography has been employed to elucidate the solid-state structures of various organoplumbanes, including this compound, often synthesized as precursors for other lead-containing materials. researchgate.netresearchgate.net Comparisons of the crystal structure of this compound with analogous compounds like tetraphenyltin (B1683108) have also been conducted, revealing insights into the structural effects of the central metal atom. researchgate.net
Development of Analytical Methodologies for Organoleads in Complex Matrices
The development of sensitive and selective analytical methodologies is essential for the determination of organolead compounds, including this compound and its degradation products, in various complex matrices such as environmental and biological samples. Gas chromatography coupled with atomic absorption spectrometry (GC-AAS) has been utilized for the quantification of organolead species, such as tetraalkyl, trialkyl, and dialkyl species, in complex matrices like mussels and seawater. acs.org This method typically involves the separation of different organolead compounds by gas chromatography followed by detection using atomic absorption spectrometry. acs.org The separation of alkyllead species by GC has been achieved using columns packed with materials like 10% OV-101 on Chromosorb W, with specific temperature programs applied. acs.org
Theoretical and Computational Chemistry of Tetraphenyllead
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. For a complex organometallic compound like tetraphenyllead, these methods are indispensable for understanding the nature of its chemical bonds and electronic behavior.
Electronic structure calculations are fundamental to modern computational chemistry, with Density Functional Theory (DFT) being a primary tool for organometallic systems. northwestern.eduyoutube.com These calculations determine the distribution of electrons within a molecule, which governs its geometry, stability, and reactivity. northwestern.edu For this compound, DFT calculations are used to optimize the molecular geometry and compute various electronic properties.
The optimized structure reveals a tetrahedral arrangement of the four phenyl groups around the central lead atom. Key computed structural parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model.
A crucial aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. utq.edu.iq In this compound, the HOMO is typically associated with the π-orbitals of the phenyl rings, while the LUMO involves orbitals with significant contribution from the lead atom.
Table 1: Representative Data from Electronic Structure Calculations for this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| Pb-C Bond Length | ~2.20 Å | Indicates the distance between the central lead atom and the carbon of the phenyl ring. |
| C-Pb-C Bond Angle | ~109.5° | Confirms the tetrahedral geometry around the lead center. |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability and low reactivity. |
Note: The values in this table are illustrative and representative of typical results obtained from DFT calculations for similar organometallic compounds.
A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometric parameters, such as bond lengths and angles. wikipedia.orglibretexts.org For this compound, the PES helps to identify stable conformations (energy minima) and transition states between them (saddle points). libretexts.org
Exploring the PES is crucial for understanding the molecule's dynamic behavior. mdpi.com For instance, the rotation of the phenyl groups around the Pb-C bonds is a key conformational dynamic. A PES analysis can calculate the energy barriers associated with this rotation. Low rotational barriers suggest that the phenyl groups are relatively free to rotate at room temperature, while high barriers would indicate restricted motion. These calculations help in understanding the molecule's flexibility and the possible existence of different rotational isomers (rotamers). Stationary points on the PES correspond to specific molecular structures, with minima representing stable or metastable species and saddle points representing the highest energy point along a reaction pathway, known as the transition state. libretexts.orgslideshare.net
Molecular Orbital (MO) theory provides a detailed description of bonding by considering that atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. uoanbar.edu.iqutexas.edu This approach is particularly useful for understanding the bonding in complex molecules like this compound. dalalinstitute.comyoutube.com
In this compound, the atomic orbitals of the central lead atom (6s, 6p) combine with symmetry-adapted linear combinations of orbitals from the four phenyl ligands to form the molecular orbitals of the complex. The resulting MO diagram shows bonding, non-bonding, and anti-bonding orbitals. dalalinstitute.com The four Pb-C sigma bonds are formed from the overlap of lead's sp³ hybrid orbitals with the sp² orbitals of the ipso-carbons of the phenyl rings.
The application of MO theory helps to explain the stability of the Pb-C bond and the electronic properties of the molecule. libretexts.org Analysis of the MO diagram reveals that the bonding orbitals are primarily located between the lead and carbon atoms, consistent with the formation of strong covalent bonds. The HOMO and LUMO discussed in the electronic structure section are specific molecular orbitals whose characteristics dictate the molecule's reactivity. mdpi.com For instance, the localization of the LUMO on the lead-carbon antibonding orbitals would suggest that nucleophilic attack might lead to the cleavage of a Pb-C bond.
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. nih.govresearchgate.net It allows for the characterization of transient species like intermediates and transition states that are difficult to observe experimentally. nih.gov
Simulating reaction pathways involves mapping the energetic landscape that connects reactants to products via transition states. nih.govresearchgate.net For reactions involving this compound, such as thermal decomposition or reactions with electrophiles, computational methods can identify the most likely mechanism.
For example, the cleavage of a phenyl group from this compound can be modeled. Calculations would start with the optimized geometry of the reactant, this compound, and the attacking reagent. The potential energy surface is then explored to locate the transition state for the bond-breaking process. The structure of the transition state provides insight into the geometry of the molecule at the peak of the reaction barrier. The energy of this transition state determines the activation energy of the reaction, a key factor in reaction kinetics. youtube.com Advanced techniques like ab initio molecular dynamics can also be used to simulate the real-time evolution of the reacting system, providing a dynamic picture of the reaction process. nih.gov
Table 2: Illustrative Calculated Energies for a Phenyl Group Cleavage Reaction
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Ph₄Pb + E⁺) | 0.0 | Baseline energy of the starting materials. |
| Transition State | +25.0 | The energy barrier that must be overcome for the reaction to proceed. |
| Products (Ph₃Pb⁺ + Ph-E) | -10.0 | The final energy of the products, indicating an exothermic reaction. |
Note: E⁺ represents a generic electrophile. The values are hypothetical and serve to illustrate the data obtained from reaction pathway simulations.
Computational models can predict the reactivity of this compound towards various reagents and the selectivity of its reactions. tdl.org Reactivity indices derived from DFT, such as molecular electrostatic potential (MEP) maps and Fukui functions, can identify the most reactive sites in the molecule.
An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, regions of negative potential (electron-rich) are typically found on the faces of the phenyl rings, making them susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack.
These computational predictions are invaluable for designing new synthetic routes and understanding the outcomes of known reactions. imperial.ac.uk For instance, by comparing the activation energies for attack at different positions on the phenyl ring, one can predict the regioselectivity of substitution reactions. This predictive power allows chemists to rationalize experimental observations and guide the development of new chemical transformations. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) is a computational method used to analyze the physical movements of atoms and molecules. While MD simulations are widely applied to understand the behavior of complex chemical systems, specific and detailed studies applying this technique to this compound are not extensively available in publicly accessible scientific literature. mdpi.commdpi.com Such simulations would be valuable for understanding the dynamic behavior of the phenyl groups and their interactions in various environments.
Conformational Analysis
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govmdpi.com For this compound, the primary conformational flexibility arises from the rotation of the four phenyl groups around the lead-carbon (Pb-C) bonds.
In its ground state, this compound adopts a tetrahedral geometry around the central lead atom, with the phenyl groups arranged symmetrically. The rotational barriers of the phenyl groups are expected to be relatively low, allowing for dynamic motion. Computational studies on similar sterically crowded tetra-aryl molecules suggest that the phenyl groups are likely to adopt a "propeller-like" conformation to minimize steric hindrance between adjacent rings. frontiersin.org However, specific molecular dynamics simulations detailing the potential energy surface and the conformational landscape of isolated this compound molecules are not well-documented in current research. researchgate.net
Interactive Data Table: Calculated Conformational Parameters of this compound (Hypothetical Data)
The following table is based on expected values from related structures, as specific experimental or simulation data for this compound is not available. It serves to illustrate the type of data that would be generated from a conformational analysis.
| Parameter | Value | Method |
| Pb-C Bond Length (Å) | ~2.20 | DFT Calculation |
| C-Pb-C Bond Angle (°) | ~109.5 | DFT Calculation |
| Phenyl Ring Torsion Angle (°) | 25 - 45 | Energy Minimization |
| Rotational Energy Barrier (kcal/mol) | 2 - 5 | MD Simulation |
Interactions in Condensed Phases
In condensed phases (solid or liquid), the interactions between this compound molecules would be governed by non-covalent forces, primarily London dispersion forces, due to the large, polarizable phenyl groups. nih.gov Molecular dynamics simulations of condensed phases would provide insight into properties like packing efficiency, diffusion coefficients, and local structural ordering. researchgate.net
In the solid state, crystal packing forces would dictate a specific, locked conformation of the phenyl rings to maximize favorable intermolecular contacts. Theoretical studies on related lead(IV) compounds have highlighted the importance of noncovalent σ-hole tetrel bonding interactions in their crystal packing. researchgate.net While specific MD simulations on liquid or solvated this compound are scarce, such studies would be crucial for understanding its solubility and behavior in solution, where solvent-solute interactions would influence the conformational dynamics of the phenyl groups. mdpi.com
Structure-Reactivity Relationships from Theoretical Perspectives
Theoretical and computational chemistry provide powerful tools to understand the relationship between a molecule's structure and its chemical reactivity. chemrxiv.orgmdpi.com For this compound, these relationships are primarily dictated by the nature of the lead-carbon bond and the electronic properties of the phenyl rings.
The Pb-C bond is significantly weaker and more polarizable than the carbon-carbon bonds within the phenyl rings. Computational models, such as those using Density Functional Theory (DFT), can quantify this bond's characteristics. The calculated bond dissociation energy (BDE) for the Pb-C bond is a key descriptor of reactivity, indicating the relative ease with which a phenyl group can be cleaved. This is consistent with experimental observations where this compound serves as a source of phenyl radicals or anions in various reactions.
Furthermore, the electronic structure of the molecule influences its reactivity. The lead atom in this compound is electron-deficient and can act as a Lewis acid. chemimpex.com Molecular Electrostatic Potential (MEP) maps, a common computational tool, can visualize the electron density distribution and identify electrophilic or nucleophilic sites on the molecule, thereby predicting how it will interact with other reagents. mdpi.com Theoretical studies on similar organolead compounds show that the reactivity is often linked to the stability of the resulting triorganolead cation upon cleavage of one organic group. nih.gov
Interactive Data Table: Calculated Reactivity Descriptors for this compound
This table presents typical quantum chemical descriptors that would be calculated to predict the reactivity of this compound.
| Descriptor | Calculated Value | Significance |
| Pb-C Bond Dissociation Energy | Low (relative to C-C) | Indicates facile cleavage of phenyl groups. |
| HOMO Energy | Moderate | Relates to susceptibility to electrophilic attack. |
| LUMO Energy | Low | Relates to susceptibility to nucleophilic attack. |
| Mulliken Charge on Pb | Positive | Confirms the electrophilic nature of the lead center. |
Environmental Fate and Toxicology Research of Organolead Compounds Excluding Specific Dosages
Environmental Biogeochemistry of Organolead Species
The biogeochemistry of organolead compounds encompasses their transformation, transport, and interaction within various environmental compartments, including water, soil, sediment, and biota. e-bookshelf.denih.gov While inorganic lead is relatively immobile, organolead species can undergo various processes that influence their environmental distribution and fate. nih.gov Anthropogenic activities have significantly perturbed the natural biogeochemical cycle of lead, with organolead compounds representing a distinct and mobile fraction of this contamination. nih.govnih.gov
Organolead compounds are subject to degradation in the environment through both biotic and abiotic pathways, which transform them into various ionic and inorganic forms. researchgate.net The primary degradation pathway for tetraalkyllead compounds, for instance, is through sequential dealkylation. researchgate.net
Abiotic Transformation: Abiotic degradation involves non-biological processes such as photolysis and hydrolysis. nih.govnoack-lab.com In the atmosphere, tetraalkyllead compounds undergo rapid degradation through photo-oxidation and direct photolysis. industrialchemicals.gov.au For example, the calculated atmospheric half-lives for the indirect photo-oxidation of tetramethyllead (B1204573) and tetraethyllead (B6334599) are 18.2 hours and 2.6 hours, respectively. industrialchemicals.gov.au In aquatic environments, sunlight also contributes to degradation; tetraethyllead in water can degrade by 50% in two to five days in darkness, with 99% degradation observed in 15 days under natural light. industrialchemicals.gov.au These processes break the carbon-lead bonds, leading to the formation of trialkyl-, dialkyl-, and eventually inorganic lead compounds. industrialchemicals.gov.au
Biotic Transformation: Biotic transformation involves metabolic processes carried out by microorganisms and other organisms. nih.govnih.govgw-project.org This can include the breakdown of complex organolead compounds into simpler, often more toxic, metabolites. cuni.cz The dealkylation of tetraalkylleads to trialkyllead salts within tissues is a critical step in their toxicity. cuni.cz While the environmental presence of organoleads is primarily from anthropogenic sources, the possibility of natural biomethylation of inorganic lead, converting it into organolead species, has also been explored, though this process is not considered a major source compared to industrial pollution. researchgate.netnih.gov
The degradation of tetraphenyllead is expected to follow a similar de-arylation sequence, although specific environmental half-life data are less common compared to its alkyl counterparts. The process yields progressively triphenyllead, diphenyllead, and monophenyllead cations before ultimate conversion to inorganic lead.
| Parent Compound | Primary Transformation Product | Secondary Transformation Product | Final Product | Primary Transformation Process |
|---|---|---|---|---|
| Tetraethyllead | Triethyllead | Diethyllead | Inorganic Lead (Pb²⁺) | Photolysis, Metabolism |
| Tetramethyllead | Trimethyllead | Dimethyllead | Inorganic Lead (Pb²⁺) | Photolysis, Metabolism |
| This compound | Triphenyllead | Diphenyllead | Inorganic Lead (Pb²⁺) | Metabolism, Photolysis (presumed) |
Once in the environment, organolead compounds interact with various components, including water, soil, sediments, and organisms. e-bookshelf.de Research has focused on the interactions between certain algae and different organolead species to understand their biochemical effects and potential for bioaccumulation. nih.gov Organolead compounds can accumulate in different environmental compartments, potentially inhibiting their function. researchgate.net Due to their lipophilic nature, they can be more readily taken up by organisms than inorganic lead. In aquatic systems, these compounds can be found in the water column and accumulate in sediments, where they may persist and interact with benthic organisms. e-bookshelf.descirp.org
Analytical Research for Environmental Monitoring
The development of sensitive analytical technology was a crucial step in understanding the distribution and impact of organolead compounds, allowing for the detection of very small quantities in environmental samples. nih.gov Environmental analytical chemistry employs advanced scientific techniques to monitor pollutants in matrices such as air, water, soil, and biological tissues.
Accurate detection and quantification require sophisticated speciation analysis to differentiate between the various organic and inorganic forms of lead, as their toxicity and environmental mobility differ significantly. nih.govastm.org This is often achieved by coupling a chromatographic separation method with an element-selective detector. astm.orgrsc.org
Common analytical techniques include:
Gas Chromatography (GC): Used to separate volatile organolead compounds like tetraethyllead and tetramethyllead. dss.go.th
High-Performance Liquid Chromatography (HPLC): Suitable for separating less volatile or ionic organolead species. researchgate.net
Element-Specific Detectors:
Atomic Absorption Spectrometry (AAS): A widely used technique for quantifying lead concentrations. acs.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Offers very low detection limits and isotopic analysis capabilities. rsc.org
Microwave-Induced Plasma Atomic Emission Spectrometry (GC-MIP-AES): Has been successfully used to analyze organolead compounds in snow and ice core samples. dss.go.thacs.org
Sample preparation is a critical step and can involve extraction and derivatization to make the analytes suitable for analysis. e-bookshelf.de For instance, ionic alkyllead species in water may be derivatized to make them volatile for GC analysis. researchgate.net
| Analytical Technique | Detector | Sample Matrix | Target Analytes |
|---|---|---|---|
| Gas Chromatography (GC) | MIP-AES | Snow/Ice, Water | TML, DML, TEL, DEL |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Rainwater | Trimethyllead |
| High-Performance Liquid Chromatography (HPLC) | Electrochemical Detector | Aqueous solutions | TML, TEL |
| Various | Atomic Absorption Spectrometry (AAS) | Water, Sediment, Fish | Tetraalkyllead compounds |
| Various | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | General Environmental | Organometallic species |
Organolead compounds serve as specific tracers for pollution, particularly from historical sources. The analysis of these compounds in environmental archives like polar snow, ice cores, and even old wine vintages has provided valuable data on the history of regional and global atmospheric pollution. dss.go.thacs.org Since the primary source of tetraalkylleads was their use as antiknock agents, their presence and concentration profiles in these archives correlate with the rise and fall of leaded gasoline consumption. acs.org This allows researchers to track the long-range atmospheric transport of these pollutants from industrial areas to remote environments like the Alps and Greenland. dss.go.th
Toxicology Research on Organolead Compounds (General Mechanisms)
Research into the toxicology of organolead compounds focuses on their mechanisms of action at the cellular and molecular levels. Organolead compounds are generally considered more toxic than inorganic lead because they are well-absorbed through the skin and by inhalation. cuni.czscispace.com Their lipophilic nature facilitates passage across biological membranes, including the blood-brain barrier. taylorfrancis.com
The primary toxicity of lead is often attributed to its affinity for sulfhydryl groups, which can alter the function of proteins and enzymes. cuni.cz However, the toxic effects of organoleads are primarily driven by their metabolites. Tetraalkyllead compounds like this compound are metabolized in the liver to trialkyl- or triaryl-lead derivatives, which are the main active neurotoxic agents. cuni.cznih.gov
Key toxicological mechanisms include:
Neurotoxicity: Organolead compounds are potent neurotoxins. nih.gov Research suggests their effects may be attributable to a disruption of the limbic forebrain and frontal cortex. nih.gov The constellation of behavioral effects observed in animal studies resembles sequelae of limbic system damage. nih.gov
Mitochondrial Dysfunction: Trialkyllead metabolites can disrupt mitochondrial function. They act as ionophores, exchanging chloride and hydroxide ions across the mitochondrial membrane, which uncouples oxidative phosphorylation and disrupts cellular energy production. cuni.cz Lead also interferes with mitochondrial calcium handling. cuni.cz
Membrane Interactions: These compounds can affect the formation and function of biological membranes, particularly in the central nervous system. osti.gov
The absorbed organic lead accumulates mainly in the liver, kidneys, and brain. taylorfrancis.com Elimination occurs through various routes, including excretion in bile and urine. taylorfrancis.com
General Mechanisms of Toxicity
The toxicity of organolead compounds is multifaceted, involving several key biochemical interactions that disrupt normal cellular function. A primary mechanism is the high affinity of lead for sulfhydryl (-SH) groups, which are crucial components of many proteins, including enzymes. By binding to these groups, lead can alter protein structure and inhibit enzyme activity, leading to widespread metabolic disturbances.
Another significant mechanism of organolead toxicity is the induction of mitochondrial dysfunction. Organolead compounds can disrupt the mitochondrial electron transport chain, impairing oxidative phosphorylation and leading to a decrease in cellular energy production (ATP synthesis). This disruption also results in the overproduction of reactive oxygen species (ROS), leading to oxidative stress. Oxidative stress, in turn, can cause damage to vital cellular components such as lipids, proteins, and DNA.
The neurotoxic effects of organolead compounds are particularly pronounced. These lipophilic compounds can readily cross the blood-brain barrier and accumulate in the central nervous system. wikipedia.org The neurotoxicity is linked to their ability to interfere with neurotransmitter systems and disrupt calcium homeostasis. Lead can mimic essential divalent cations, particularly calcium (Ca²⁺), allowing it to interfere with numerous calcium-dependent cellular processes, including neurotransmitter release and signal transduction pathways. This disruption of the limbic system and other brain regions can lead to a range of neurological and behavioral deficits. wikipedia.org
Comparative Toxicology of Organolead Species
Research into the toxicology of different organolead species has revealed variations in their potency and metabolic fate. A general principle that has emerged is that organic lead compounds, particularly alkyllead derivatives, are more toxic than inorganic lead compounds. nih.gov This increased toxicity is attributed to their higher lipid solubility, which facilitates their absorption and transport across biological membranes, including the blood-brain barrier.
Within the class of organolead compounds, the toxicity can vary based on the nature and number of organic substituents. For instance, tetraalkyllead compounds like tetraethyllead are not toxic in themselves but are metabolized in the liver to their more toxic trialkyllead metabolites, such as triethyllead. nih.govnih.gov These trialkyl derivatives are considered the primary active neurotoxic agents. Diethyllead has been found to be significantly less toxic than triethyllead. nih.gov
While comprehensive comparative toxicological data for this compound is limited, it is known to be a toxic compound. wikipedia.org However, detailed studies directly comparing its toxicity profile with that of common alkyllead compounds like tetraethyllead are not extensively available in the current body of scientific literature. The structural similarities among tetraalkyllead compounds suggest they would have comparable toxicological profiles. nih.gov
| Organolead Compound | General Toxicity Profile | Primary Toxic Metabolite |
|---|---|---|
| Tetraethyllead | High, primarily neurotoxic after metabolism. | Triethyllead |
| Triethyllead | Highly neurotoxic. | Not applicable (is the active metabolite). |
| Diethyllead | Less toxic than triethyllead. | Not applicable. |
| This compound | Toxic, but detailed comparative data is limited. | Presumed to be triphenyllead and other derivatives. |
Research into Biochemical Effects in Biological Systems
Investigations into the biochemical effects of organolead compounds have elucidated their impact on various cellular and enzymatic processes. A significant finding is the in-vivo conversion of tetraethyllead to the more potent neurotoxin, triethyllead, by microsomal enzymes in the liver. nih.govnih.gov This metabolic activation is a critical step in the manifestation of its toxic effects.
Studies on brain tissue have shown that triethyllead inhibits the utilization of essential energy substrates. Specifically, it has been found to inhibit the oxidation of glucose and the utilization of lactate by brain cells. nih.govnih.gov This interference with cellular respiration contributes to the neuronal damage observed in organolead poisoning.
At a broader cellular level, exposure to lead compounds can lead to significant changes in gene expression. These alterations can affect a wide range of cellular functions, including metabolic processes, protein kinase activity, and the induction of apoptosis (programmed cell death). While much of this research has been conducted with inorganic lead, the systemic presence of lead from organolead metabolism suggests that similar effects may occur.
The interaction of organolead compounds with enzymes extends beyond those in the central nervous system. The inhibition of various enzymes due to the binding of lead to their sulfhydryl groups is a generalized effect that can impact multiple organ systems.
Future Directions and Emerging Research Areas
Green Chemistry Approaches in Organolead Synthesis
The synthesis of organolead compounds, including tetraphenyllead, has traditionally relied on methods that may not align with the principles of green chemistry. The conventional synthesis of this compound, for instance, involves the use of organic solvents like diethyl ether. wikipedia.org The development of more environmentally benign synthetic routes is a key area for future research.
Emerging green chemistry techniques that could be applied to organolead synthesis include the use of alternative, safer solvents, and the application of energy-efficient reaction conditions.
Alternative Solvents: Research into greener solvent alternatives for organometallic reactions is ongoing. For example, cyclopentyl methyl ether (CPME) has been identified as a safer substitute for ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) in various chemical processes. nih.govscientificlabs.co.uk Exploring the feasibility of using such bio-based or less hazardous solvents in the synthesis of this compound could significantly reduce the environmental footprint of its production. Another potential green solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources. sigmaaldrich.com
Sonochemistry: Ultrasound-assisted synthesis, or sonochemistry, has been shown to accelerate a variety of chemical reactions, often leading to higher yields and shorter reaction times. organic-chemistry.orgnih.gov The application of ultrasound can enhance mass transport and activate reacting species, potentially enabling the synthesis of organolead compounds under milder conditions and with reduced energy consumption. illinois.eduacs.org Investigating the use of sonochemistry for the synthesis of this compound could lead to more efficient and environmentally friendly production methods.
Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technique that can significantly reduce reaction times in organic and organometallic synthesis. wikipedia.org This method allows for rapid and uniform heating of the reaction mixture, which can lead to improved yields and selectivity. wikipedia.org While not yet widely applied to the synthesis of this compound, exploring microwave-assisted routes could offer a greener alternative to conventional heating methods.
The following table summarizes potential green chemistry approaches for the synthesis of this compound:
| Green Chemistry Approach | Potential Advantages |
| Alternative Solvents | Reduced toxicity and environmental impact, potential for use of renewable feedstocks. nih.govscientificlabs.co.uksigmaaldrich.com |
| Sonochemistry | Accelerated reaction rates, increased yields, and milder reaction conditions. organic-chemistry.orgnih.govillinois.eduacs.org |
| Microwave-Assisted Synthesis | Rapid and uniform heating, reduced reaction times, and improved energy efficiency. wikipedia.org |
Novel Applications in Materials Science and Nanotechnology
This compound's unique properties make it a candidate for the development of advanced materials. Its role as a precursor for lead-based nanomaterials and its potential use in polymer science are emerging areas of significant interest.
Lead-Based Nanomaterials: this compound can serve as a precursor for the synthesis of lead-based nanomaterials, such as lead oxide (PbO) nanoparticles. nih.govchalcogen.ro These nanoparticles exhibit interesting optical and electronic properties that are dependent on their size and morphology. arxiv.orgazonano.com Green synthesis methods, using plant extracts for example, have been employed to produce PbO nanoparticles with potential applications in photocatalysis and as antimicrobial agents. nih.gov The use of this compound as a well-defined molecular precursor could offer greater control over the size, shape, and purity of the resulting nanoparticles, tailoring their properties for specific applications in electronics, sensors, and catalysis.
Polymer Science: Organometallic compounds can play a crucial role as catalysts in polymerization reactions. alfachemic.com For instance, certain metal compounds can be used to accelerate polycondensation reactions. alfachemic.com The potential of this compound and related organolead compounds as catalysts or additives in the synthesis of novel polymers with enhanced thermal, optical, or electronic properties is an area ripe for exploration. Their incorporation into polymer matrices could also lead to the development of new composite materials with tailored functionalities.
The table below outlines potential applications of this compound in materials science:
| Application Area | Description of Potential Use |
| Nanomaterial Precursor | Synthesis of lead-based nanoparticles (e.g., PbO) with controlled size and shape for applications in catalysis, electronics, and antimicrobial materials. nih.govchalcogen.ronih.gov |
| Polymerization Catalyst | Use as a catalyst in polycondensation or other polymerization reactions to produce novel polymers with enhanced properties. alfachemic.com |
Advanced Computational and Theoretical Methodologies
Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules like this compound at the atomic level. The application of advanced theoretical methods can guide experimental work and accelerate the discovery of new applications.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and properties of organometallic compounds. researchgate.netresearchgate.net Such studies can provide insights into bond energies, molecular orbital distributions, and spectroscopic properties. youtube.comnih.gov For this compound, DFT could be employed to predict its reactivity in various chemical transformations, understand its stability, and explore its potential for applications in areas like nonlinear optics. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules and their interactions with their environment. nih.govmdpi.com For instance, MD simulations could be used to model the behavior of this compound in different solvents, its interaction with polymer chains, or its aggregation to form nanostructures. arxiv.org This information would be valuable for designing new materials and understanding the mechanisms of its action in various applications.
Reactivity Descriptors: Theoretical calculations can provide various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, which help in predicting the chemical behavior of a molecule. scirp.orgscirp.orgsemanticscholar.org Applying these methods to this compound would allow for a systematic investigation of its reactivity towards different reagents and its potential as a catalyst or precursor in various chemical reactions.
The following table summarizes the application of computational methods to the study of this compound:
| Computational Method | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure, bond energies, spectroscopic properties, and reactivity. researchgate.netresearchgate.netyoutube.comnih.gov |
| Molecular Dynamics (MD) Simulations | Dynamic behavior in solution, interactions with other molecules, and self-assembly processes. nih.govmdpi.comarxiv.org |
| Reactivity Descriptors | Prediction of chemical reactivity, stability, and potential for catalytic activity. scirp.orgscirp.orgsemanticscholar.org |
Interdisciplinary Research with Biological Systems
The interaction of organometallic compounds with biological systems is a growing field of research with potential applications in medicine and environmental science. While the toxicity of lead compounds necessitates careful handling, exploring the controlled interaction of this compound with biological molecules could open up new avenues of investigation.
Interaction with Proteins: The binding of metal ions and organometallic compounds to proteins is a key aspect of their biological activity and toxicity. nih.gov Human serum albumin (HSA) is a major transport protein in the blood that is known to bind with various molecules, including some metal complexes. nih.govamericanlaboratory.combioinformaticsreview.comresearchgate.net Investigating the potential for this compound or its derivatives to interact with albumin and other proteins could provide insights into its transport and fate in biological systems. Such studies would be crucial for understanding its toxicology and for designing any potential biomedical applications.
Electrochemical Biosensors: Organometallic compounds are being explored for their use in the development of electrochemical biosensors for the detection of various analytes. mdpi.comucj.org.ua The electrochemical properties of this compound could potentially be harnessed to create novel sensors. For example, electrodes modified with this compound or related compounds could be used for the detection of specific biomolecules or for monitoring environmental pollutants. nih.govresearchgate.netrsc.org
Bioimaging: While not yet explored, the development of organometallic complexes for bioimaging is an active area of research. The presence of a heavy atom like lead in this compound could, in principle, be exploited for imaging modalities such as X-ray imaging. However, significant challenges related to toxicity and targeted delivery would need to be overcome.
The table below outlines potential areas of interdisciplinary research involving this compound:
| Research Area | Potential Application or Area of Study |
| Protein Interactions | Understanding the binding of this compound to transport proteins like albumin to elucidate its biological fate and toxicokinetics. nih.govnih.govamericanlaboratory.combioinformaticsreview.comresearchgate.net |
| Electrochemical Biosensors | Development of novel sensors for the detection of biomolecules or environmental toxins based on the electrochemical properties of this compound. mdpi.comucj.org.uanih.govresearchgate.netrsc.org |
| Bioimaging | Exploratory research into the potential use of this compound derivatives as contrast agents in specific imaging applications, with a strong focus on addressing toxicity concerns. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
